molecular formula C7H5Cl2NO4S B14840416 Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate

Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate

Cat. No.: B14840416
M. Wt: 270.09 g/mol
InChI Key: JTJRFINRJQWOKF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate is a chemical compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . This compound is characterized by the presence of a chlorosulfonyl group and a chlorine atom attached to an isonicotinate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate typically involves the chlorination of methyl isonicotinate followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction reactions can produce sulfonamides or other reduced products .

Scientific Research Applications

Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(chlorosulfonyl)isonicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The compound can also act as an electrophile, forming covalent bonds with nucleophilic residues in biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloroisonicotinate: Similar in structure but lacks the chlorosulfonyl group.

    Methyl 2-chloro-6-methylisonicotinate: Contains a methyl group instead of the chlorosulfonyl group.

    Methyl nicotinate: Lacks both the chlorine and chlorosulfonyl groups

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .

Properties

Molecular Formula

C7H5Cl2NO4S

Molecular Weight

270.09 g/mol

IUPAC Name

methyl 2-chloro-6-chlorosulfonylpyridine-4-carboxylate

InChI

InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(8)10-6(3-4)15(9,12)13/h2-3H,1H3

InChI Key

JTJRFINRJQWOKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)S(=O)(=O)Cl

Origin of Product

United States

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